Mevalonolactone

Description

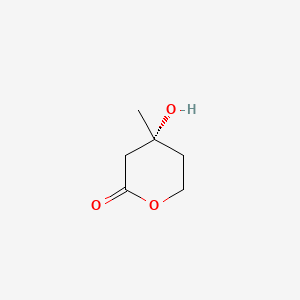

(R)-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one has been reported in Kionochaeta pughii, Penicillium herquei, and other organisms with data available.

RN given refers to unlabeled cpd without isomeric designation; structure

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-hydroxy-4-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19115-49-2 | |

| Record name | Mevalonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019115492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEVALONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661X270Z3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mevalonolactone as a Precursor in Terpene Biosynthesis: An In-depth Technical Guide

Abstract

Terpenes represent a vast and structurally diverse class of natural products with profound applications in the pharmaceutical, fragrance, and biofuel industries. The efficient and sustainable production of these valuable compounds is a key objective for researchers and drug development professionals. This technical guide provides a comprehensive overview of the utilization of mevalonolactone as a pivotal precursor for terpene biosynthesis. We will delve into the intricacies of the mevalonate (MVA) pathway, detailing the enzymatic cascade that converts this compound into the universal terpene building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Furthermore, this guide will present detailed, field-proven methodologies for both in vivo and in vitro terpene synthesis, underpinned by a rationale for experimental design and self-validating protocols. By synthesizing fundamental biochemical principles with practical application, this document aims to empower researchers to harness the potential of this compound for the robust and scalable production of terpenes.

Introduction: The Significance of Terpenes and the Central Role of the Mevalonate Pathway

Terpenes, also known as isoprenoids, are the largest and most diverse class of organic compounds found in nature, with over 30,000 known structures.[1] Their biological activities are equally varied, encompassing roles as signaling molecules, hormones, and vital components of cellular membranes. In the realm of drug development, terpenes have emerged as a rich source of therapeutic agents, exhibiting a wide array of pharmacological properties, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3][4]

The biosynthesis of all terpenes originates from two simple five-carbon (C5) isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5] In eukaryotes, archaea, and some bacteria, the primary route to these essential precursors is the mevalonate (MVA) pathway.[1][6] This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to yield IPP and DMAPP. This compound, a stable, lactonized form of mevalonic acid, serves as a readily bioavailable precursor that can be efficiently channeled into the MVA pathway, making it an invaluable tool for both fundamental research and industrial-scale terpene production.

The Mevalonate Pathway: From this compound to Terpene Precursors

The journey from this compound to the universal terpene building blocks involves a series of well-characterized enzymatic transformations. Understanding this pathway is critical for designing and optimizing terpene production systems.

Conversion of this compound to Mevalonic Acid

This compound is the cyclic ester of mevalonic acid. In aqueous solutions, particularly under basic conditions, the lactone ring of this compound undergoes hydrolysis to form the open-chain mevalonate, which is the actual substrate for the subsequent enzymatic steps. This conversion is a crucial first step when supplying this compound exogenously to a biological system.

Enzymatic Cascade of the Mevalonate Pathway

The core of the MVA pathway consists of a series of enzymatic reactions that convert mevalonate into IPP and DMAPP. The key enzymes and their functions are outlined below:

-

Mevalonate Kinase (MK): This enzyme catalyzes the first committed step in the lower MVA pathway, phosphorylating mevalonate at the C5 hydroxyl group using ATP to produce mevalonate-5-phosphate.[7]

-

Phosphomevalonate Kinase (PMK): Following the initial phosphorylation, PMK facilitates a second phosphorylation event, again utilizing ATP, to convert mevalonate-5-phosphate into mevalonate-5-pyrophosphate.

-

Mevalonate Pyrophosphate Decarboxylase (MPD): The final step in the formation of IPP from mevalonate is an ATP-dependent decarboxylation of mevalonate-5-pyrophosphate, catalyzed by MPD.

-

Isopentenyl Pyrophosphate Isomerase (IDI): This enzyme catalyzes the reversible isomerization of the less reactive IPP to the more reactive electrophile, DMAPP. The ratio of IPP to DMAPP is a critical factor in determining the type and chain length of the resulting terpene.

The sequential action of these enzymes provides the necessary C5 building blocks for the vast array of terpenes found in nature.

Caption: The Mevalonate Pathway for Terpene Biosynthesis.

In Vivo Terpene Production Using this compound: A Metabolic Engineering Approach

The heterologous expression of the MVA pathway in microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, has proven to be a highly effective strategy for the production of a wide range of terpenes.[5] These organisms offer rapid growth rates, well-characterized genetics, and are amenable to large-scale fermentation.[8] this compound serves as an excellent precursor in these systems, bypassing the need for the host to synthesize mevalonate from central metabolism.

Rationale for Using Engineered Microbial Hosts

-

High-Flux Pathway: Introducing a heterologous MVA pathway can create a high-flux route to IPP and DMAPP, often exceeding the capacity of the native microbial pathways.[1]

-

Bypassing Native Regulation: The native isoprenoid biosynthesis pathways in many microbes are tightly regulated. A heterologous MVA pathway can circumvent these regulatory bottlenecks.

-

Platform Strains: Once an engineered strain capable of efficiently converting this compound to IPP and DMAPP is developed, it can serve as a platform for producing a multitude of different terpenes simply by introducing the desired terpene synthase gene.[9]

Experimental Workflow: In Vivo Terpene Production

The following provides a generalized workflow for the production of a target terpene in an engineered E. coli strain.

Caption: Generalized workflow for in vivo terpene production.

Detailed Protocol: Amorphadiene Production in Engineered E. coli

This protocol is adapted from methodologies for producing amorphadiene, a precursor to the antimalarial drug artemisinin, in E. coli.[6][10]

3.3.1. Strain and Plasmid Construction:

-

Host Strain: E. coli DH10B or a similar strain suitable for cloning and protein expression.

-

Plasmids:

-

pMVA: A low-copy plasmid (e.g., pACYCDuet-1) containing the genes for the lower MVA pathway (mevalonate kinase, phosphomevalonate kinase, and mevalonate pyrophosphate decarboxylase) from Saccharomyces cerevisiae under the control of an inducible promoter (e.g., T7).

-

pADS: A compatible, high-copy plasmid (e.g., pET-28a) containing the codon-optimized gene for amorphadiene synthase (ADS) from Artemisia annua, also under the control of an inducible promoter.

-

3.3.2. Culture and Induction:

-

Co-transform the E. coli host strain with pMVA and pADS.

-

Select for transformants on LB agar plates containing the appropriate antibiotics.

-

Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture to an initial OD600 of 0.05.

-

Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Simultaneously, add a sterile solution of this compound (pH adjusted to 7.0) to a final concentration of 10 mM.

-

Reduce the temperature to 30°C and continue incubation for 48-72 hours.

3.3.3. Extraction and Analysis:

-

Harvest the culture by centrifugation.

-

Extract the cell pellet and the supernatant separately with an equal volume of ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure.

-

Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of amorphadiene.

In Vitro Terpene Synthesis: A Cell-Free Approach

Cell-free biosynthesis systems offer a powerful alternative to in vivo methods, providing greater control over reaction conditions and eliminating the complexities of cellular metabolism.[11] In these systems, purified enzymes of the MVA pathway and a terpene synthase are combined in a reaction vessel with this compound, ATP, and other necessary cofactors to produce the target terpene.

Advantages of Cell-Free Systems

-

Precise Control: Reaction parameters such as enzyme and substrate concentrations, temperature, and pH can be precisely controlled to optimize product yield.

-

Elimination of Cellular Toxicity: The production of terpenes that are toxic to microbial hosts is possible in cell-free systems.

-

Simplified Purification: The absence of cellular components simplifies the downstream purification of the target terpene.

-

Rapid Prototyping: New pathways and enzymes can be rapidly tested and optimized without the need for genetic engineering of host organisms.

Experimental Workflow: In Vitro Terpene Synthesis

The following workflow outlines the key steps in a cell-free terpene synthesis reaction.

Caption: Generalized workflow for in vitro terpene synthesis.

Detailed Protocol: Cell-Free Limonene Synthesis

This protocol describes the in vitro synthesis of limonene using purified enzymes.

4.3.1. Enzyme Purification:

-

Individually express His-tagged mevalonate kinase, phosphomevalonate kinase, mevalonate pyrophosphate decarboxylase, IPP isomerase, and limonene synthase in E. coli BL21(DE3).

-

Purify each enzyme from the cell lysate using nickel-NTA affinity chromatography.[12]

-

Dialyze the purified enzymes against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and determine their concentrations.

4.3.2. Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, combine the following components in a total volume of 500 µL:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM MgCl₂

-

5 mM ATP

-

10 mM this compound

-

Purified enzymes (final concentrations to be optimized, typically in the range of 1-5 µM each)

-

-

Gently mix the reaction components.

4.3.3. Incubation and Analysis:

-

Incubate the reaction mixture at 30°C for 12-24 hours.

-

Extract the reaction with 500 µL of n-hexane.

-

Analyze the hexane layer by GC-MS to identify and quantify the produced limonene.

Quantitative Analysis and Data Presentation

Accurate quantification of terpene production is essential for optimizing biosynthetic pathways and comparing the efficiency of different systems. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used analytical technique for this purpose.

| Terpene | Production Host/System | Precursor | Titer | Reference |

| Amorphadiene | E. coli (engineered) | Mevalonate | >100 mg/L | [1] |

| Amorphadiene | E. coli (engineered) | Acetyl-CoA | 27.4 g/L | [13] |

| Artemisinic acid | S. cerevisiae (engineered) | Acetyl-CoA | 25 g/L | [13] |

| β-Farnesene | E. coli (engineered) | Acetyl-CoA | 8.74 g/L | [13] |

| Geraniol | E. coli (engineered) | Mevalonate | 182.5 mg/L | [1] |

| Limonene, Pinene, Sabinene | Cell-Free System | Glucose | >15 g/L | [11] |

Conclusion and Future Perspectives

This compound has established itself as a cornerstone precursor for the microbial and cell-free production of a vast array of valuable terpenes. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to harness the power of the mevalonate pathway. Future advancements in synthetic biology, including the development of novel enzyme variants, the optimization of metabolic fluxes, and the design of more efficient cell-free systems, will undoubtedly further enhance our ability to produce complex terpenes with high efficiency and specificity. The continued exploration of these avenues holds immense promise for the sustainable and cost-effective production of next-generation pharmaceuticals, fragrances, and biofuels.

References

-

Balancing a heterologous mevalonate pathway for improved isoprenoid production in Escherichia coli. PubMed. [Link]

-

Efflux transporter engineering markedly improves amorphadiene production in Escherichia coli. PubMed. [Link]

-

Advances in the Metabolic Engineering of Escherichia coli for the Manufacture of Monoterpenes. MDPI. [Link]

-

Identifying and engineering the ideal microbial terpenoid production host. PMC. [Link]

-

Engineering a mevalonate pathway in Escherichia coli for production of terpenoids. DigitalOcean. [Link]

-

Enhancing the flux of the mevalonate pathway. (A) Schematic... | Download Scientific Diagram. ResearchGate. [Link]

-

Purification, Characterization, and Cloning of a Eubacterial 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase, a Key Enzyme Involved in Biosynthesis of Terpenoids. PMC. [Link]

-

Engineering a mevalonate pathway in Escherichia coli for production of terpenoids. [Link]

-

Engineering a mevalonate pathway in Escherichia coli for production of terpenoids. [Link]

-

Terpene Extraction. [Link]

-

Reconstitution of the Mevalonate Pathway for Improvement of Isoprenoid Production and Industrial Applicability in Escherichia coli. PMC. [Link]

-

Balancing a heterologous mevalonate pathway for improved isoprenoid production in Escherichia coli | Request PDF. ResearchGate. [Link]

-

In vitro reconstitution of mevalonate pathway and targeted engineering of farnesene overproduction in Escherichia coli. PubMed. [Link]

-

Microbial Platform for Terpenoid Production: Escherichia coli and Yeast. Frontiers. [Link]

-

Evidence of a Novel Mevalonate Pathway in Archaea | Biochemistry. ACS Publications. [Link]

-

Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli. PubMed Central. [Link]

-

Optimizing Isoprenoid Biosynthesis. eScholarship. [Link]

-

Redesign and reconstruction of a mevalonate pathway and its application in terpene production in Escherichia coli | Request PDF. ResearchGate. [Link]

-

ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS. NIH. [Link]

-

Reconstitution of the Mevalonate Pathway for Improvement of Isoprenoid Production and Industrial Applicability in Escherichia coli. PubMed. [Link]

-

Staphylococcus aureus Mevalonate Kinase: Isolation and Characterization of an Enzyme of the Isoprenoid Biosynthetic Pathway. PMC. [Link]

-

Microbial Platform for Terpenoid Production: Escherichia coli and Yeast. PubMed Central. [Link]

-

Two-step pathway for isoprenoid synthesis. PNAS. [Link]

-

Biosynthesis of Edible Terpenoids: Hosts and Applications. MDPI. [Link]

-

Reconstitution of the Mevalonate Pathway for Improvement of Isoprenoid Production and Industrial Applicability in Escherichia coli -Journal of Microbiology and Biotechnology. Korea Science. [Link]

-

The non-mevalonate pathway requires a delicate balance of intermediates to maximize terpene production. PubMed Central. [Link]

-

(PDF) Reconstitution of the Mevalonate Pathway for Improvement of Isoprenoid Production and Industrial Applicability in Escherichia coli. ResearchGate. [Link]

-

(PDF) Factors that influence the extraction methods of terpenes from natural sources. [Link]

-

Thermostable Enzyme Variants in the Lower Mevalonate Pathway Improve Isoprenoid Production by Cell-Free Biocatalysis. PMC. [Link]

-

Terpene Extraction SOP. Goldleaf Scientific. [Link]

-

Cannabis Terpene Extraction Methods. Cryo Cure. [Link]

-

Metabolic Engineering of Escherichia coli for Production of Enantiomerically Pure (R)-(−)-Hydroxycarboxylic Acids. PMC. [Link]

-

Understanding terpene extraction and its benefits. The CBD Wholesaler. [Link]

-

The mevalonate pathway contributes to monoterpene production in peppermint. bioRxiv. [Link]

-

Classic Terpene Syntheses. Baran Lab. [Link]

-

The nonmevalonate pathway supports both monoterpene and sesquiterpene formation in snapdragon flowers | PNAS. [Link]

-

The mevalonate pathway contributes to monoterpene production in peppermint. [Link]

- Processes for conversion of biologically derived mevalonic acid.

-

Cannabis Terpene Testing. Waters Corporation. [Link]

-

A synthetic biochemistry platform for cell free production of monoterpenes from glucose. [Link]

-

Quantitative Determination of Terpenes in Cannabis Using Headspace Solid Phase Microextraction and GC/MS. [Link]

-

63 2. Biosynthesis of Natural Products - Terpene Biosynthesis 2.1 Introduction Terpenes are a large and varied class of natural. [Link]

-

Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application | Request PDF. ResearchGate. [Link]

-

(PDF) ARTICLE A synthetic biochemistry platform for cell free production of monoterpenes from glucose. ResearchGate. [Link]

-

Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. PMC. [Link]

-

Metabolic Engineering of Escherichia coli for Enhanced Production of Naringenin 7-Sulfate and Its Biological Activities. Frontiers. [Link]

-

Metabolic engineering of Escherichia coli for biofuel production. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reconstitution of the Mevalonate Pathway for Improvement of Isoprenoid Production and Industrial Applicability in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Staphylococcus aureus Mevalonate Kinase: Isolation and Characterization of an Enzyme of the Isoprenoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial Platform for Terpenoid Production: Escherichia coli and Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]

- 7. thewholesalercbd.com [thewholesalercbd.com]

- 8. Frontiers | Microbial Platform for Terpenoid Production: Escherichia coli and Yeast [frontiersin.org]

- 9. [PDF] Engineering a mevalonate pathway in Escherichia coli for production of terpenoids | Semantic Scholar [semanticscholar.org]

- 10. Engineering a mevalonate pathway in Escherichia coli for production of terpenoids - Wiki FKKT [wiki.fkkt.uni-lj.si]

- 11. A synthetic biochemistry platform for cell free production of monoterpenes from glucose [escholarship.org]

- 12. Purification, Characterization, and Cloning of a Eubacterial 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase, a Key Enzyme Involved in Biosynthesis of Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]

Mevalonolactone's Pivotal Function in the Regulation of Cholesterol Biosynthesis

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles of the Mevalonate Pathway

The mevalonate pathway is a critical metabolic cascade present in all higher eukaryotes and some bacteria, responsible for the production of a diverse array of isoprenoids.[1][2] These molecules are fundamental not only for the synthesis of cholesterol but also for the production of non-sterol isoprenoids essential for vital cellular functions.[3][4] These non-sterol products include dolichols (for glycoprotein synthesis), coenzyme Q10 (for electron transport), and the isoprenoid moieties—farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)—required for the post-translational modification and membrane anchoring of small GTPases like Ras and Rho.[5][6]

The pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][7] The initial and rate-limiting step of this pathway is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGCR).[8][9] This specific reaction serves as the primary control point for the entire pathway and is the pharmacological target of the widely used statin class of drugs.[7][8]

Caption: The Upper Mevalonate Pathway, highlighting the rate-limiting step.

Section 2: Mevalonolactone: The Cell-Permeable Key to a Tightly Regulated System

Mevalonic acid, the direct product of the HMGCR reaction, exists in equilibrium with its lactonized form, this compound.[10] this compound is the delta-lactone derivative of mevalonic acid.[10] While mevalonic acid is the direct metabolite, this compound possesses a crucial physicochemical advantage for research and potentially for cellular transport: it is more lipophilic and readily crosses cellular membranes. In fact, studies in isolated rat hepatocytes have demonstrated a preferential uptake and utilization of this compound over mevalonate for sterol biosynthesis.[11][12] Once inside the cell, it is hydrolyzed to the active mevalonic acid. This property makes this compound an invaluable tool for bypassing the HMGCR step in experimental settings, allowing for the precise investigation of downstream events.

Section 3: Core Regulatory Mechanisms Mediated by Mevalonate-Derived Products

The regulation of cholesterol biosynthesis is a paradigm of metabolic control, employing multiple feedback mechanisms to maintain homeostasis. This compound, by serving as a source of mevalonate and its subsequent products, is central to these regulatory loops. The control is exerted primarily at the level of HMG-CoA reductase.

Transcriptional Regulation via the SREBP Pathway

The most well-characterized long-term regulatory mechanism is the transcriptional control of the HMGCR gene by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[1][13]

-

Under Low Sterol Conditions: When cellular sterol levels are low, the SREBP-2 protein, which is anchored in the endoplasmic reticulum (ER) membrane in a complex with SCAP (SREBP-cleavage activating protein), is transported to the Golgi apparatus. There, it undergoes sequential proteolytic cleavage by two proteases (S1P and S2P), releasing its N-terminal domain.[14] This active, nuclear form of SREBP-2 (nSREBP-2) translocates to the nucleus, binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, and potently activates the transcription of HMGCR, the LDL receptor, and other genes involved in cholesterol synthesis and uptake.[13][15]

-

Under High Sterol Conditions: When sufficient cholesterol (and other sterol intermediates derived from mevalonate) is present, these sterols bind to the SCAP protein.[2] This binding induces a conformational change that causes the SREBP-SCAP complex to be retained in the ER, preventing its transport to the Golgi.[14] Consequently, SREBP-2 is not cleaved, transcription of the HMGCR gene is suppressed, and cholesterol synthesis is downregulated.[2] Supplying cells with this compound provides the substrate for this feedback loop, leading to the repression of sterol synthesis and HMGCR levels.[16]

Caption: The SREBP-2 feedback loop for transcriptional regulation of HMGCR.

Post-Translational Regulation: Accelerated Degradation of HMGCR

In addition to transcriptional control, mevalonate-derived products trigger the rapid degradation of existing HMG-CoA reductase protein. This provides a more immediate mechanism for reducing cholesterol synthesis.

-

Mechanism: Specific non-sterol intermediates derived from mevalonate, such as lanosterol, have been identified as key regulators that promote the ubiquitination and subsequent proteasomal degradation of HMGCR via the ER-associated degradation (ERAD) pathway.[2][17]

-

Experimental Evidence: Pulse-chase experiments have demonstrated that incubating hepatocytes with this compound enhances the rate of degradation of the HMGCR polypeptide by as much as three-fold.[18] This indicates that a product of this compound metabolism directly or indirectly signals the enzyme for destruction.[18]

Incubating rat liver cells with this compound leads to both a decreased activity of HMG-CoA reductase and a significant reduction in the rate of its synthesis, as measured by the incorporation of [³⁵S]methionine into the immunoprecipitable reductase protein.[18]

Section 4: this compound in Experimental Design and Drug Discovery

The ability of this compound to bypass HMGCR inhibition makes it an indispensable reagent for dissecting the downstream consequences of the mevalonate pathway.

The Statin Rescue Assay: A Cornerstone of Mevalonate Pathway Research

Statins, as HMGCR inhibitors, deplete the cellular pool of mevalonate and all its downstream products.[8] This leads to pleiotropic effects, including cell growth arrest, apoptosis, and changes in cell signaling.[19][20] The "statin rescue" assay is designed to determine which downstream product is responsible for a specific biological effect.

-

Causality: The logic is straightforward: if adding back this compound reverses the effect of a statin, the effect is definitively caused by the depletion of a mevalonate-derived product and not by an off-target action of the drug.[19][20]

-

Discrimination: Furthermore, by co-supplementing with specific downstream products (e.g., cholesterol, FPP, or GGPP), researchers can pinpoint the exact metabolite required to rescue the phenotype. For example, if this compound rescues cell growth inhibition by a statin, but adding LDL (a source of cholesterol) does not, it implies that a non-sterol isoprenoid is essential for proliferation.[19]

Caption: Experimental workflow for a statin rescue assay.

Quantitative Data on this compound's Biological Effects

The following table summarizes representative data illustrating the quantitative effects observed in statin rescue experiments.

| Cell Type | Statin Treatment | This compound Rescue | Endpoint Measured | Result | Reference |

| Human Vascular SMC | 10⁻⁴ M Fluvastatin | 1 mM this compound | G₀/G₁ to S-phase transition | Fluvastatin reduced transition to 50% of control; this compound completely reversed this effect. | [19] |

| H4-II-E-C3 Hepatoma | Mevinolin | 4 mM Mevalonate | Sterol Synthesis | Mevinolin increased sterol synthesis; Mevalonate repressed this increase. | [16] |

| MCF-7 Breast Cancer | 5-10 µmol/L Simvastatin | 20 µmol/L Mevalonate | Cell Survival (MTT) | Simvastatin induced cell death; Mevalonate significantly reversed this effect. | [21] |

Section 5: Key Experimental Protocols

Trustworthy protocols are self-validating. The inclusion of appropriate controls, as described below, is essential for interpreting results with confidence.

Protocol: HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol is based on the principle that the HMGCR-catalyzed reduction of HMG-CoA to mevalonate consumes NADPH, which can be monitored by the decrease in absorbance at 340 nm.[22]

Principle: The rate of decrease in A₃₄₀ is directly proportional to the HMGCR enzyme activity.

Materials:

-

Cell or tissue lysate containing HMGCR

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT)

-

NADPH solution (e.g., 10 mM stock)

-

HMG-CoA substrate solution (e.g., 10 mM stock)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm at 37°C

Methodology:

-

Preparation: Pre-warm the assay buffer and spectrophotometer to 37°C.[22] Prepare a master mix containing the assay buffer and NADPH to a final concentration of ~400 µM.

-

Blank Reaction: To a well/cuvette, add the master mix and the cell lysate. Monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline rate of NADPH consumption independent of the HMG-CoA substrate. Causality: This step accounts for non-specific NADPH oxidase activity in the lysate, ensuring the measured activity is specific to HMGCR.

-

Initiate Reaction: Add the HMG-CoA substrate to a final concentration of ~0.3 mg/mL to initiate the specific reaction.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

-

Inhibitor Control (Self-Validation): In a parallel reaction, include a known HMGCR inhibitor (e.g., pravastatin or atorvastatin).[22] A significant reduction in the rate of A₃₄₀ decrease validates that the measured activity is indeed from HMGCR.

-

Calculation: Calculate the rate of NADPH oxidation using its extinction coefficient (6220 M⁻¹cm⁻¹). One unit of HMGCR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Protocol: Cell Proliferation Rescue Assay

This protocol quantifies the ability of this compound to rescue cells from statin-induced growth arrest.

Materials:

-

Cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Statin (e.g., simvastatin, fluvastatin)

-

DL-Mevalonolactone solution (sterilized)

-

Cell proliferation reagent (e.g., MTT, or ³H-Thymidine)

-

96-well cell culture plates

-

Plate reader (for MTT) or scintillation counter (for thymidine)

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.

-

Treatment Application:

-

Control Group: Treat cells with vehicle (e.g., DMSO).

-

Statin Group: Treat cells with a pre-determined concentration of statin known to inhibit growth (e.g., 10 µM simvastatin).

-

Rescue Group: Treat cells with the same concentration of statin plus a range of this compound concentrations (e.g., 20 µM to 1 mM).[19][21]

-

Causality: The dose-response of this compound helps confirm the specificity of the rescue effect.

-

-

Incubation: Incubate the plates for a period sufficient to observe growth inhibition (e.g., 48-72 hours).

-

Proliferation Measurement (MTT Example):

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Read the absorbance at ~570 nm. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis: Normalize the data to the vehicle control group. A successful rescue will show a significant increase in proliferation in the "Rescue Group" compared to the "Statin Group," ideally restoring it to near-control levels.

Section 6: Conclusion and Future Outlook

This compound, and by extension the mevalonate it delivers, is far more than a simple intermediate in cholesterol synthesis. It is the precursor to a class of molecules that act as critical sensors and effectors in a sophisticated, multi-tiered regulatory network. This network governs the activity of HMG-CoA reductase through both delayed transcriptional suppression via SREBP-2 and rapid post-translational degradation. For researchers, this compound's cell permeability makes it an elegant and powerful tool to dissect the complex downstream biology of the mevalonate pathway, distinguishing the roles of sterol versus non-sterol isoprenoids in health and disease. As research continues to link the mevalonate pathway to cancer, neurodegeneration, and inflammatory diseases, the precise application of this compound in experimental models will remain fundamental to advancing our understanding and developing novel therapeutic strategies.[3][4]

References

-

Role of mevalonate in regulation of cholesterol synthesis and 3-hydroxy-3-methylglutaryl coenzyme A reductase in cultured cells and their cytoplasts. PubMed. [Link]

-

This compound inhibits the rate of synthesis and enhances the rate of degradation of 3-hydroxy-3-methylglutaryl coenzyme A reductase in rat hepatocytes. PubMed. [Link]

-

Schematic of the mevalonate pathway and its SREBP-mediated feedback response. ResearchGate. [Link]

-

DL-Mevalonolactone: Understanding its Role in Biosynthesis and Cosmetic Applications. Axplora. [Link]

-

Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy. PMC. [Link]

-

The SREBP-regulated mevalonate pathway and its regulation. Schematic... ResearchGate. [Link]

-

The SREBP-driven mevalonate pathway. The transcriptional activity of... ResearchGate. [Link]

-

Endogenous sterol intermediates of the mevalonate pathway regulate HMGCR degradation and SREBP-2 processing. PubMed. [Link]

-

Preferential uptake and utilization of this compound over mevalonate for sterol biosynthesis in isolated rat hepatocytes. PubMed. [Link]

-

Regulation of the mevalonate pathway. Scilit. [Link]

-

Effects of statin and mevalonate on cell death and cell proliferation... ResearchGate. [Link]

-

Mevalonate pathway. Wikipedia. [Link]

-

The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. Metware Biotechnology. [Link]

-

Limb girdle muscular disease caused by HMGCR mutation and statin myopathy treatable with this compound. PubMed. [Link]

-

Mevalonate Cascade and its Regulation in Cholesterol Metabolism in Different Tissues in Health and Disease. PubMed. [Link]

-

Importance of mevalonate-derived products in the control of HMG-CoA reductase activity and growth of human lung adenocarcinoma cell line A549. PubMed. [Link]

-

Inhibition of mevalonate metabolism by statins augments the immunoregulatory phenotype of vascular endothelial cells and inhibits the costimulation of CD4 + T cells. PubMed. [Link]

-

Inhibition of cholesterol biosynthesis by fluorinated mevalonate analogues. PubMed. [Link]

-

In Vivo Anti-Inflammatory Effect of Statins Is Mediated by Nonsterol Mevalonate Products. AHA/ASA Journals. [Link]

-

HMG-CoA reductase. Wikipedia. [Link]

-

Biosynthesis of isoprenoids through the mevalonate pathway.Fungi,... ResearchGate. [Link]

-

HMG-CoA Reductase Activity/Inhibitor Screening Kit. Creative BioMart. [Link]

-

The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum. PMC. [Link]

-

Preferential uptake and utilization of this compound over mevalonate for sterol biosynthesis in isolated rat hepatocytes. R Discovery. [Link]

-

Chemical Inhibition of Sterol Biosynthesis. MDPI. [Link]

-

CHOLESTEROL BIOSYNTHESIS: MEVALONATE SYNTHESIS INHIBITED BY BILE SALTS. PubMed. [Link]

-

Mutant p53, the Mevalonate Pathway and the Tumor Microenvironment Regulate Tumor Response to Statin Therapy. MDPI. [Link]

-

Targeting the Mevalonate Pathway in Cancer. PMC. [Link]

-

Mevalonate is essential for growth of porcine and human vascular smooth muscle cells in vitro. PubMed. [Link]

-

Enzymes of the Mevalonate Pathway of Isoprenoid Biosynthesis. PMC. [Link]

-

Cholesterol-Lowering Phytochemicals: Targeting the Mevalonate Pathway for Anticancer Interventions. Frontiers. [Link]

-

Regulation of the mevalonate pathway. PubMed. [Link]

-

Mevalonate pathway: a review of clinical and therapeutical implications. PubMed. [Link]

-

The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases. PMC. [Link]

-

HMG and mevalonate pathways. Semi‐log10 intensity versus time plots... ResearchGate. [Link]

-

Cholesterol and mevalonic acid modulation in cell metabolism and multiplication. PubMed. [Link]

-

Effects of mevinolin and mevalonate on cell growth in several transformed cell lines. PubMed. [Link]

-

Cholesterol-Lowering Phytochemicals: Targeting the Mevalonate Pathway for Anticancer Interventions. PMC. [Link]

Sources

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 3. Mevalonate Cascade and its Regulation in Cholesterol Metabolism in Different Tissues in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 9. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Preferential uptake and utilization of this compound over mevalonate for sterol biosynthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Role of mevalonate in regulation of cholesterol synthesis and 3-hydroxy-3-methylglutaryl coenzyme A reductase in cultured cells and their cytoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Endogenous sterol intermediates of the mevalonate pathway regulate HMGCR degradation and SREBP-2 processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound inhibits the rate of synthesis and enhances the rate of degradation of 3-hydroxy-3-methylglutaryl coenzyme A reductase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mevalonate is essential for growth of porcine and human vascular smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of mevinolin and mevalonate on cell growth in several transformed cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

Discovery and natural occurrence of mevalonolactone

An In-depth Technical Guide to the Discovery and Natural Occurrence of Mevalonolactone

For Researchers, Scientists, and Drug Development Professionals

This compound, the cyclic ester of mevalonic acid, stands as a cornerstone in the intricate web of cellular metabolism. As the precursor to the vast family of isoprenoids, its discovery unlocked a new chapter in our understanding of biochemistry, leading to profound implications in medicine and biotechnology. This technical guide provides a comprehensive exploration of the discovery of this compound, its natural occurrence across the kingdoms of life, and the methodologies employed for its study. We delve into the historical context of its identification, the universal biosynthetic route known as the mevalonate pathway, and its physiological roles in various organisms. Furthermore, this guide presents detailed protocols for the extraction, synthesis, and analysis of this compound, offering a practical resource for researchers in the field. The biological significance and therapeutic potential of this remarkable molecule are also discussed, highlighting its relevance in areas ranging from statin-induced myopathy to dermatology and oncology.

Part 1: A Historical Perspective on the Discovery of a Crucial Metabolic Intermediate

The journey to the discovery of this compound is a testament to the meticulous and often serendipitous nature of scientific inquiry. It began not with a search for a precursor to cholesterol, but with the quest for an essential nutrient for a fastidious bacterium.

The "Acetate-Replacing Factor": A Microbiological Enigma

In the early 1950s, researchers were investigating the nutritional requirements of certain strains of Lactobacillus, bacteria crucial for various fermentation processes. It was observed that these microorganisms required acetate for growth, but that this requirement could be replaced by an unknown substance found in various natural sources, including distillers' solubles. This unidentified compound was termed the "acetate-replacing factor."

The Seminal Work of Karl Folkers and the Merck Team

A dedicated team of scientists at Merck, led by the distinguished biochemist Karl August Folkers, embarked on the challenge of isolating and identifying this elusive factor.[1][2][3] Their persistent efforts culminated in the successful isolation of a novel compound, which they named mevalonic acid.[4][5] Through rigorous chemical analysis and degradation studies, they elucidated its structure as 3,5-dihydroxy-3-methylpentanoic acid. This groundbreaking discovery not only solved the microbiological puzzle but also unexpectedly provided a key piece in the much larger puzzle of steroid and terpene biosynthesis.[3]

From Mevalonic Acid to this compound: A Spontaneous Interconversion

A key chemical characteristic of mevalonic acid is its propensity to exist in equilibrium with its cyclic ester, or lactone, form.[6][7] This intramolecular condensation occurs between the terminal carboxylic acid and the hydroxyl group at the 5-position, forming a stable six-membered ring.[6][8] This lactone, this compound, is readily formed, particularly under acidic conditions, and can be converted back to the open-chain acid form in aqueous solutions.[8] This facile interconversion is a critical aspect of its chemistry and biological availability.

Part 2: The Mevalonate Pathway: The Universal Biosynthetic Route

The discovery of mevalonic acid paved the way for the elucidation of the mevalonate pathway, a fundamental metabolic route for the production of isoprenoids, a diverse class of over 30,000 biomolecules.[9][10] This pathway is remarkably conserved across eukaryotes, archaea, and some bacteria.[9]

A Step-by-Step Enzymatic Cascade

The mevalonate pathway commences with the universal building block, acetyl-CoA, and proceeds through a series of enzymatic reactions to produce (R)-mevalonate.[7][10]

-

Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[10]

-

Formation of HMG-CoA: A third molecule of acetyl-CoA is added to acetoacetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[10]

-

The Rate-Limiting Step: HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGCR). This is the primary regulatory point and the rate-limiting step of the pathway.[9]

Regulation of the Pathway: The Central Role of HMG-CoA Reductase

The activity of HMG-CoA reductase is tightly regulated through a sophisticated feedback mechanism. High levels of cholesterol and other isoprenoids suppress the activity of this enzyme, thus controlling the overall flux through the pathway.[11] This precise regulation is crucial for maintaining cellular homeostasis. The pharmacological inhibition of HMGCR by statins is a cornerstone of modern cholesterol-lowering therapy.[12]

Visualization of the Upper Mevalonate Pathway

Caption: The initial steps of the mevalonate pathway, from acetyl-CoA to mevalonate.

Part 3: Natural Occurrence Across the Tree of Life

The mevalonate pathway is a near-ubiquitous feature of life, underscoring its fundamental importance. The products derived from this pathway are essential for a myriad of biological functions.

The Animal Kingdom: Cholesterol, Hormones, and Beyond

In animals, the mevalonate pathway is central to the synthesis of cholesterol, a vital component of cell membranes and the precursor to all steroid hormones, including testosterone and estrogen.[13][14] Non-sterol isoprenoids produced via this pathway are also critical for processes such as protein prenylation, which anchors proteins to cell membranes, and the synthesis of coenzyme Q10, a key component of the electron transport chain.[15][16] The proper functioning of this pathway is indispensable for animal development and survival.[17]

The Plant Kingdom: A Cornucopia of Isoprenoids

Plants utilize the mevalonate pathway to produce a vast and diverse array of isoprenoids that are crucial for their growth, development, and interaction with the environment.[18] These include sterols (phytosterols) that modulate membrane fluidity, carotenoids for photosynthesis and photoprotection, and the side chains of chlorophyll and quinones.[19] The pathway is also responsible for the biosynthesis of natural rubber, a polymer of isoprene units.[20] Furthermore, mevalonate and its derivatives play roles in plant signaling pathways, including symbiotic interactions with microorganisms.[21]

Fungi and Bacteria: Essential for Cell Integrity and Metabolism

In fungi, the mevalonate pathway leads to the production of ergosterol, the fungal equivalent of cholesterol, which is essential for maintaining the integrity of fungal cell membranes.[13] This makes the pathway a key target for antifungal drugs. Some bacteria also possess a mevalonate pathway, which they use to synthesize isoprenoids necessary for various cellular functions, including cell wall biosynthesis and electron transport.[22][23]

Tabular Summary of Mevalonate Pathway Occurrence and Key Products

| Kingdom | Key Products and Roles |

| Animals | Cholesterol, steroid hormones, coenzyme Q10, dolichol, protein prenylation. Essential for membrane structure, signaling, and cellular respiration.[13][14][15] |

| Plants | Phytosterols, carotenoids, gibberellins, cytokinins, natural rubber. Crucial for membrane integrity, photosynthesis, growth regulation, and defense.[18][20] |

| Fungi | Ergosterol, ubiquinone. Vital for cell membrane structure and function.[13] |

| Archaea | Isoprenoid side chains of membrane lipids. A defining feature of archaeal cell membranes.[23] |

| Bacteria | Some species utilize the pathway for isoprenoid biosynthesis for cell wall and quinone synthesis.[22][23] |

Part 4: Methodologies for the Study of this compound

The study of this compound requires robust methods for its extraction from natural sources, chemical synthesis for obtaining pure standards, and sensitive analytical techniques for its detection and quantification.

Extraction and Isolation from Natural Sources

The choice of extraction method depends on the source matrix. Generally, a solid-liquid extraction is employed for plant and fungal materials, while for microbial cultures, extraction from the fermentation broth is common.[24]

Protocol 4.1.1: Generalized Solid-Liquid Extraction from Plant Material

-

Sample Preparation: Dry the plant material (e.g., leaves, seeds) and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Macerate or reflux the powdered material with a suitable organic solvent, such as ethanol or ethyl acetate.[24] Ultrasound-assisted extraction can also be employed to enhance efficiency.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude extract can be further purified using chromatographic techniques, such as column chromatography on silica gel, to isolate this compound.

Protocol 4.1.2: Extraction from Fermentation Broth

-

Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells. The supernatant contains the secreted mevalonate/mevalonolactone.

-

Acidification and Lactonization: Acidify the supernatant with an acid, such as phosphoric acid, to facilitate the conversion of mevalonate to this compound.[25][26]

-

Liquid-Liquid Extraction: Extract the acidified broth with an organic solvent like ethyl acetate.[26]

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain crude this compound.

-

Purification: Further purification can be achieved through crystallization or chromatography.[27]

Chemical Synthesis

Numerous methods for the chemical synthesis of this compound have been developed, including both racemic and enantioselective approaches.[28][29][30][31] The enantioselective synthesis is particularly important as only the (R)-enantiomer is biologically active.[6]

Protocol 4.2.1: Outline of an Enantioselective Synthesis of (R)-Mevalonolactone

This is a conceptual outline; specific reagents and conditions can be found in the cited literature.[29][30]

-

Chiral Induction: Start with an achiral precursor and introduce chirality using a stereoselective reaction, such as an asymmetric epoxidation or a resolution of a racemic intermediate.[29][32]

-

Carbon Chain Elongation: Build the six-carbon backbone of this compound through a series of carbon-carbon bond-forming reactions.

-

Functional Group Manipulation: Introduce the necessary hydroxyl and carboxyl groups through appropriate chemical transformations.

-

Lactonization: Induce ring closure to form the lactone, often under acidic conditions.

-

Purification: Purify the final product by chromatography or crystallization to obtain enantiomerically pure (R)-mevalonolactone.

Analytical Techniques for Detection and Quantification

Protocol 4.3.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: For biological samples, perform an extraction as described above. The sample may require derivatization (e.g., silylation) to improve volatility and chromatographic performance.

-

GC Separation: Inject the prepared sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to achieve good separation of this compound from other components.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer. This compound can be identified by its characteristic mass spectrum and retention time compared to a pure standard.[33] Quantification can be performed using a suitable internal standard.

Protocol 4.3.2: High-Performance Liquid Chromatography (HPLC) Analysis

-

Sample Preparation: Filter the aqueous or redissolved extract sample through a 0.45 µm filter.

-

HPLC Separation: Inject the sample onto an HPLC system. A refractive index detector is often used for detection.[34] For more sensitive and specific quantification in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[35][36]

-

Quantification: Create a calibration curve using known concentrations of a this compound standard to quantify the amount in the sample.

Experimental Workflows

Caption: A generalized workflow for the extraction and analysis of this compound.

Part 5: Biological Significance and Therapeutic Implications

The central role of this compound in metabolism has made it a molecule of significant interest in various therapeutic areas.

Alleviating Statin-Induced Myopathy

Statins, while highly effective at lowering cholesterol, can cause muscle pain and weakness (myopathy) in a subset of patients.[12] This is thought to be due to the depletion of downstream products of the mevalonate pathway. Recent research has shown that this compound supplementation may help to correct statin-linked myopathy and a rare form of limb-girdle muscular dystrophy caused by HMGCR mutations, offering a potential therapeutic avenue.[6][12]

Dermatology and Skin Barrier Function

This compound has found applications in cosmetics and dermatology.[7][26] It has been shown to prevent the deterioration of the epidermal barrier function by promoting the transport of lipids in keratinocytes.[37] This can help to improve skin hydration and protect against environmental stressors.

A Target in Cancer Biology

Rapidly proliferating cancer cells have a high demand for the products of the mevalonate pathway to support membrane synthesis and cell signaling.[14][38] This dependency makes the pathway an attractive target for cancer therapy. Inhibiting the mevalonate pathway can disrupt cancer cell growth and survival.

Mevalonic Aciduria: A Genetic Disorder

Mevalonic aciduria is a rare, inherited metabolic disorder caused by a deficiency in the enzyme mevalonate kinase.[16][39] This leads to the accumulation of mevalonic acid and this compound in the body, resulting in a range of severe neurological and systemic symptoms. The study of this compound is crucial for understanding the pathophysiology of this disease.

Part 6: Conclusion and Future Directions

From its humble beginnings as an enigmatic bacterial growth factor, this compound has emerged as a molecule of central importance in biochemistry and medicine. Its discovery by Karl Folkers and his team was a pivotal moment that unlocked our understanding of isoprenoid biosynthesis. The ubiquitous nature of the mevalonate pathway across all domains of life highlights its ancient origins and fundamental role in cellular function.

The methodologies for the extraction, synthesis, and analysis of this compound are now well-established, providing researchers with the tools to explore its diverse biological roles further. The therapeutic potential of this compound is an exciting and expanding area of research, with promising applications in treating statin-induced myopathy, improving skin health, and potentially in oncology.

Future research will likely focus on further elucidating the complex regulatory networks that control the mevalonate pathway and its downstream branches. A deeper understanding of how different cell types and organisms utilize this pathway could lead to the development of more targeted and effective therapies for a wide range of diseases. The journey of this compound, from a microbial nutrient to a molecule of significant therapeutic promise, is a compelling example of how fundamental scientific discovery continues to drive innovation in medicine and biotechnology.

References

-

National Academies of Sciences, Engineering, and Medicine. Karl August Folkers. The National Academies Press. [Link]

-

The University of Texas at Austin. Karl Folkers. [Link]

-

Edubilla.com. Karl August Folkers National Medal of Science Awarded In 1990. [Link]

-

Britannica. Karl August Folkers. [Link]

-

Encyclopedia.com. Folkers, Karl August. [Link]

-

RSC Publishing. An Asymmetric Synthesis of 2,4-Dimethylvalerolactone and this compound using Chiral Binaphthyldiamine Derivatives. [Link]

-

Wikipedia. Mevalonic acid. [Link]

-

National Library of Medicine. Determination of this compound in capsules by capillary gas-liquid chromatography. [Link]

-

ChemRxiv. Short, Enantioselective Synthesis of Mevalonic Acid. [Link]

-

ResearchGate. HPLC traces for the detection of this compound formed by internal.... [Link]

-

Wikipedia. Asymmetric ester hydrolysis with pig-liver esterase. [Link]

-

ResearchGate. Schematic representation of the mevalonate pathway in animal cells.... [Link]

-

National Library of Medicine. This compound disrupts mitochondrial functions and induces permeability transition pore opening in rat brain mitochondria: Implications for the pathogenesis of mevalonic aciduria. [Link]

-

Wikipedia. Mevalonate pathway. [Link]

-

MetwareBio. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. [Link]

-

National Library of Medicine. Application of this compound prevents deterioration of epidermal barrier function by accelerating the lamellar granule lipid transport system. [Link]

-

ACS Publications. Enantiomerically pure acetals in organic synthesis. 3. A synthesis of (R)-mevalonic acid lactone. [Link]

-

TRI Princeton. Everyone is Talking About Mevalonic Acid. [Link]

-

Frontiers. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. [Link]

-

National Library of Medicine. Mevalonate pathway: a review of clinical and therapeutical implications. [Link]

-

National Library of Medicine. An ultrasensitive enzymatic method for measuring mevalonic acid in serum. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Studies on a synthesis of (RS)-mevalonic acid lactone. [Link]

-

Scilit. Regulation of the mevalonate pathway. [Link]

-

PNAS. A role for the mevalonate pathway in early plant symbiotic signaling. [Link]

-

ResearchGate. (PDF) Fifty Years of the Synthesis of Labelled Mevalonic Acid. [Link]

-

National Library of Medicine. Bacterial Metabolism of Mevalonic Acid. [Link]

-

Patient Worthy. This compound Treatment Eased Symptoms of Statin Myopathy and a form of LGMD. [Link]

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0006024). [Link]

- Google Patents.

-

National Library of Medicine. Microbial production of mevalonate by recombinant Escherichia coli using acetic acid as a carbon source. [Link]

-

MDPI. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. [Link]

-

Wikipedia. Steroid. [Link]

-

Wikipedia. Metabolism. [Link]

-

National Library of Medicine. Mevalonate biosynthesis pathway regulates the development and survival of brown adipocytes. [Link]

-

National Library of Medicine. Purification of biomevalonate from fermentation broth and conversion of biomevalonate into biothis compound. [Link]

-

National Library of Medicine. Cell cycle dependence on the mevalonate pathway: Role of cholesterol and non-sterol isoprenoids. [Link]

- Google Patents.

-

ResearchGate. (PDF) Mevalonate Biosynthesis in Plants. [Link]

-

National Library of Medicine. Intracellular localization of mevalonate-activating enzymes in plant cells. [Link]

-

MDPI. The Potential Therapeutic Applications of Natural Products in the Oxidative Stress-Related MVA Pathway: Focus on HMGCR. [Link]

-

Wikipedia. Natural rubber. [Link]

-

MDPI. Extraction and Isolation of Natural Products. [Link]

- Google Patents. KR101915272B1 - Method for preparing this compound from biosynthesized mevalonic aicd using phosphoric acid.

Sources

- 1. nationalacademies.org [nationalacademies.org]

- 2. bioinst.cm.utexas.edu [bioinst.cm.utexas.edu]

- 3. edubilla.com [edubilla.com]

- 4. Karl August Folkers | Biochemist, Vitamin B12, Enzyme Research | Britannica [britannica.com]

- 5. encyclopedia.com [encyclopedia.com]

- 6. Mevalonic acid - Wikipedia [en.wikipedia.org]

- 7. triprinceton.org [triprinceton.org]

- 8. hmdb.ca [hmdb.ca]

- 9. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 10. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 11. scilit.com [scilit.com]

- 12. patientworthy.com [patientworthy.com]

- 13. Steroid - Wikipedia [en.wikipedia.org]

- 14. Cell cycle dependence on the mevalonate pathway: Role of cholesterol and non-sterol isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mevalonate biosynthesis pathway regulates the development and survival of brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Intracellular localization of mevalonate-activating enzymes in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Natural rubber - Wikipedia [en.wikipedia.org]

- 21. pnas.org [pnas.org]

- 22. Bacterial Metabolism of Mevalonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metabolism - Wikipedia [en.wikipedia.org]

- 24. mdpi.com [mdpi.com]

- 25. Purification of biomevalonate from fermentation broth and conversion of biomevalonate into biothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. KR101915272B1 - Method for preparing this compound from biosynthesized mevalonic aicd using phosphoric acid - Google Patents [patents.google.com]

- 27. WO2021041361A1 - Methods for recovering mevalonic acid or salts or lactones thereof from aqueous solutions using water solvent crystallization and compositions thereof - Google Patents [patents.google.com]

- 28. An asymmetric synthesis of 2,4-dimethylvalerolactone and this compound using chiral binaphtyldiamine derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. chemrxiv.org [chemrxiv.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Studies on a synthesis of (RS)-mevalonic acid lactone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 32. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 33. Determination of this compound in capsules by capillary gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. documents.thermofisher.com [documents.thermofisher.com]

- 36. (±)-Mevalonolactone 97 titration 674-26-0 [sigmaaldrich.com]

- 37. Application of this compound prevents deterioration of epidermal barrier function by accelerating the lamellar granule lipid transport system - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 39. This compound disrupts mitochondrial functions and induces permeability transition pore opening in rat brain mitochondria: Implications for the pathogenesis of mevalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unwavering Chirality: A Technical Guide to the Stereospecificity of (R)-Mevalonolactone in Biological Systems

Abstract

In the intricate landscape of cellular biochemistry, stereoisomerism is not a trivial detail but a fundamental principle governing molecular recognition and function. The mevalonate pathway, a cornerstone of isoprenoid and sterol biosynthesis, offers a masterclass in stereospecificity, centered on the exclusive utilization of (R)-mevalonate. This technical guide provides an in-depth exploration of this biological fidelity, dissecting the enzymatic mechanisms that ensure the selection of the (R)-enantiomer, the metabolic fate of its "unnatural" (S)-counterpart, and the profound implications for biomedical research and drug development. We will delve into the structural basis of this selectivity, present detailed methodologies for chiral analysis, and contextualize this knowledge for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Biology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical determinant of biological activity. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different, and sometimes opposing, physiological effects. This is because the enzymes, receptors, and other protein targets they interact with are themselves chiral, composed of L-amino acids. This inherent chirality creates diastereomeric interactions with distinct binding affinities and transition state energies, leading to highly specific recognition of one enantiomer over the other.

The mevalonate pathway, responsible for producing the building blocks for a vast array of essential molecules like cholesterol, steroid hormones, coenzyme Q10, and dolichols, hinges on the chiral molecule mevalonic acid[1]. In biological systems, mevalonic acid exists in equilibrium with its lactone form, mevalonolactone. The pathway's absolute requirement for the (R)-enantiomer of mevalonate highlights a critical checkpoint for metabolic control and provides a fascinating case study in molecular precision.

The Mevalonate Pathway: A Stereospecific Blueprint

The biosynthesis of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), proceeds through a series of enzymatic steps. The initial reactions, which convert acetyl-CoA to (R)-mevalonate, are collectively known as the upper mevalonate pathway[1].

The commitment to a single stereoisomer occurs at the third step, catalyzed by 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR). This enzyme orchestrates the four-electron reduction of the achiral substrate HMG-CoA, using two equivalents of NADPH to produce exclusively (R)-mevalonate[1][2]. This reaction is the rate-limiting step of the entire pathway and the primary site of regulation, most notably by the statin class of cholesterol-lowering drugs[2].

Once formed, (R)-mevalonate is sequentially phosphorylated by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK), and finally decarboxylated by mevalonate diphosphate decarboxylase (MDD) to yield IPP[1]. Each of these subsequent enzymes exhibits absolute specificity for the (R)-configuration, ensuring that the chiral integrity established by HMGR is maintained throughout the pathway.

Enzymatic Gatekeepers: The Structural Basis of Stereoselectivity

The high fidelity of the mevalonate pathway is not accidental; it is encoded in the precise three-dimensional architecture of its enzymes' active sites.

HMG-CoA Reductase (HMGR)

Crystal structures of the catalytic portion of human HMGR reveal a complex active site formed at the interface of two monomers[3]. The substrate, HMG-CoA, binds in a deep cleft, making numerous contacts with residues from both the large (L) and small (S) domains of the enzyme[3][4]. Key residues such as Lys267 and Glu83 are positioned to stabilize the reaction intermediates[2]. The precise arrangement of these and other contact residues creates a chiral pocket that orients the HMG moiety of the substrate. This specific orientation ensures that the hydride attack from NADPH occurs on only one face of the thioester carbonyl, leading to the exclusive formation of the (R)-enantiomer of mevalonate.

Mevalonate Kinase (MVK)

Mevalonate kinase catalyzes the first committed step after the formation of mevalonate. Its stereospecificity is equally stringent. Studies using racemic mevalonate demonstrate that MVK selectively phosphorylates the (R)-enantiomer, leaving (S)-mevalonate untouched[5]. The active site of MVK contains highly conserved residues critical for catalysis. Site-directed mutagenesis studies of human MVK have identified Asp-204 as a crucial catalytic base, responsible for deprotonating the C-5 hydroxyl group of mevalonate to facilitate nucleophilic attack on the γ-phosphate of ATP[6]. The spatial arrangement of this catalytic base, along with other residues that bind the carboxylate and C-3 hydroxyl and methyl groups, ensures that only (R)-mevalonate can be positioned correctly for phosphorylation[7][8]. Any attempt to fit (S)-mevalonate into this pocket would result in a steric clash or misorientation of the C-5 hydroxyl group relative to the ATP substrate.

The Metabolic Fate of (S)-Mevalonate

Given that the enzymes of the mevalonate pathway are blind to (S)-mevalonate, what becomes of this "unnatural" enantiomer should it enter the system? Research on the metabolism of circulating mevalonate in rats provides a clear answer.

While (R)-mevalonate is actively metabolized and partially reabsorbed by the kidney tubules, (S)-mevalonate is not reabsorbed[9]. The kidney tubule effectively discriminates between the two enantiomers, leading to the efficient clearance of the S-form from the body. Kinetic studies using radiolabeled tracers determined that circulating (S)-mevalonate is cleared via first-order kinetics with a relatively short plasma half-life of 19 to 23 minutes[10]. This rapid excretion prevents its accumulation and any potential off-target effects. This efficient renal clearance mechanism underscores the biological system's commitment to utilizing only the (R)-enantiomer.

Implications for Drug Development: The Statin Story

The absolute stereospecificity of HMG-CoA reductase makes it a prime target for therapeutic intervention. The statin family of drugs, used to treat hypercholesterolemia, are powerful competitive inhibitors of HMGR[11]. Their structure includes a hydroxy-glutaric acid-like moiety that mimics the HMG portion of the substrate, allowing them to bind to the active site with high affinity (nanomolar Ki values)[11][12].

The stereochemistry of the statin pharmacophore is critical for its inhibitory activity. These drugs are designed to fit precisely into the same chiral pocket that binds HMG-CoA, effectively blocking the natural substrate from accessing the catalytic machinery. The remarkable success of statins is a direct consequence of exploiting the exquisite stereospecificity of the pathway's rate-limiting enzyme.

Table 1: Inhibition Constants (Ki) of Various Statins for HMG-CoA Reductase

| Statin | Type | Ki (nM) |

|---|---|---|

| Pravastatin | Type I | 250 |

| Fluvastatin | Type II | 28 |

| Atorvastatin | Type II | 8 |

| Cerivastatin | Type II | 10 |

| Rosuvastatin | Type II | 5 |

Data compiled from kinetic analysis of statin binding to HMG-CoA reductase. The lower the Ki value, the stronger the inhibition.[11]

Analytical Methodologies for Chiral Discrimination

Distinguishing and quantifying enantiomers is a critical task in both metabolic research and pharmaceutical quality control. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most powerful and widely used technique for this purpose[13].

Protocol: Chiral HPLC Separation of this compound Enantiomers

This protocol provides a representative method for the baseline separation of (R)- and (S)-mevalonolactone from a biological matrix using HPLC with a chiral stationary phase (CSP).

A. Objective: To resolve and quantify the enantiomers of this compound.

B. Materials & Equipment:

-

HPLC system with UV or Mass Spectrometric (MS) detector

-

Chiral Stationary Phase Column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD)[14]

-

HPLC-grade n-Hexane

-

HPLC-grade 2-Propanol (IPA)

-

Trifluoroacetic Acid (TFA) for acidic analytes (optional)

-

Diethylamine (DEA) for basic analytes (optional)

-

(R)- and (S)-mevalonolactone analytical standards

-

Racemic (±)-mevalonolactone standard

-

Sample preparation cartridges (e.g., Solid Phase Extraction - SPE)

-

Vortex mixer, centrifuge

C. Self-Validating System & Controls:

-

System Suitability: Before sample analysis, inject the racemic (±)-mevalonolactone standard to confirm the column's ability to separate the enantiomers. The resolution (Rs) between the two peaks should be >1.5.

-

Peak Identification: Inject individual (R)- and (S)- standards to definitively identify the retention time of each enantiomer.

-

Calibration Curve: Prepare a series of dilutions of the target enantiomer(s) in a blank matrix to generate a standard curve for quantification.

D. Step-by-Step Methodology:

-

Sample Preparation (from Plasma):

-

To 500 µL of plasma, add 1.5 mL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase. This is the sample for injection.

-

-

Mobile Phase Preparation (Normal Phase):

-

Prepare the mobile phase consisting of n-Hexane:2-Propanol (90:10, v/v) [14].

-

Filter through a 0.45 µm filter and degas thoroughly before use.

-

Note: For acidic compounds, 0.1% TFA can be added. For basic compounds, 0.1% DEA can be added to improve peak shape[14]. This compound is neutral, so additives are typically not required.

-

-

HPLC Instrument Setup:

-

Column: Chiralcel OD-H (or equivalent polysaccharide-based CSP)

-

Mobile Phase: n-Hexane:IPA (90:10)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Detector: UV at 210 nm (or MS with appropriate settings)

-

-

Analysis Sequence:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform system suitability injections with the racemic standard.

-

Inject the individual enantiomer standards for peak identification.

-

Inject the calibration standards.

-

Inject the prepared biological samples.

-

-

Data Analysis:

-

Integrate the peak areas for the (R)- and (S)-enantiomers in each chromatogram.

-

Use the calibration curve to calculate the concentration of each enantiomer in the samples.

-

Enantiomeric excess (% ee) can be calculated if necessary: (|[R] - [S]| / ([R] + [S])) * 100.

-

Conclusion